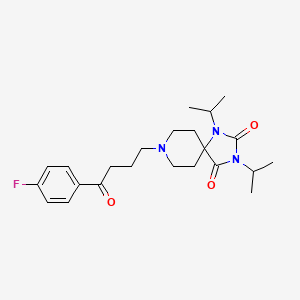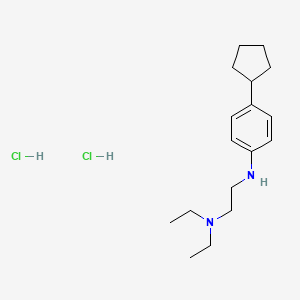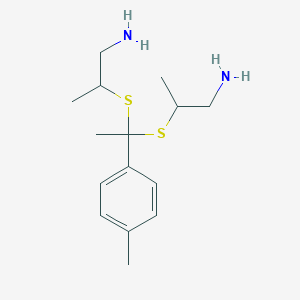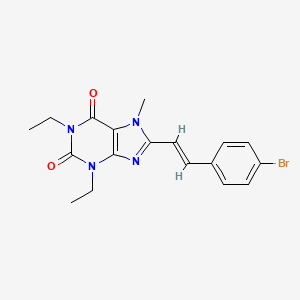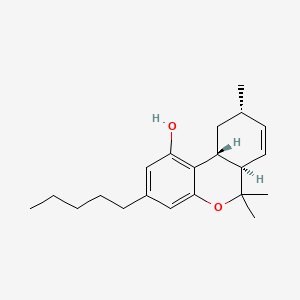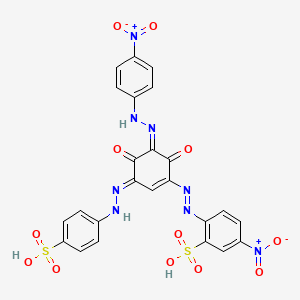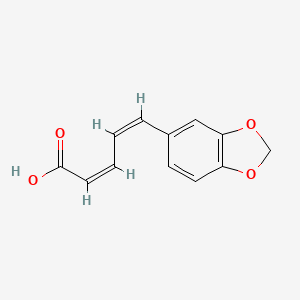
Chavicinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide chavicinique est un composé naturel présent dans le poivre noir (Piper nigrum) et d'autres variétés de poivre. Il est un isomère de l'acide pipérique et est connu pour son goût piquant. La formule moléculaire de l'acide chavicinique est C12H10O4, et sa masse moléculaire est de 218,2054 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide chavicinique peut être synthétisé par réaction de la pipéridine avec les chlorures d'acide correspondants. Ce processus implique la formation de mélanges isomères, qui peuvent être séparés par des techniques chromatographiques . Une autre méthode consiste à irradier la pipérine aux UV, ce qui produit l'isochavicine, un isomère géométrique de l'acide chavicinique .
Méthodes de production industrielle : La production industrielle de l'acide chavicinique implique généralement l'extraction de sources naturelles telles que le poivre noir. Les liqueurs mères concentrées d'un extrait éthanolique de Piper nigrum, après élimination de récoltes successives de pipérine, fournissent de l'acide chavicinique par cristallisation et méthodes chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : L'acide chavicinique subit diverses réactions chimiques, notamment :
Oxydation : L'acide chavicinique peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir l'acide chavicinique en ses alcools correspondants.
Substitution : L'acide chavicinique peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide chavicinique, tels que l'isochavicine et d'autres isomères géométriques .
4. Applications de la recherche scientifique
L'acide chavicinique a un large éventail d'applications de recherche scientifique, notamment :
Biologie : L'acide chavicinique est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que ses propriétés anti-inflammatoires et anticancéreuses.
5. Mécanisme d'action
Le mécanisme d'action de l'acide chavicinique implique son interaction avec diverses cibles et voies moléculaires. Il est connu pour inhiber certaines enzymes et moduler les voies de signalisation, ce qui entraîne les effets biologiques observés. Les cibles et voies moléculaires exactes sont encore à l'étude, mais on pense qu'il interagit avec les protéines impliquées dans l'inflammation et le stress oxydatif .
Applications De Recherche Scientifique
Chavicinic acid has a wide range of scientific research applications, including:
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mécanisme D'action
Chavicinic acid is similar to other compounds such as piperic acid and isothis compound. it is unique in its geometric configuration and specific biological activities .
Comparaison Avec Des Composés Similaires
L'acide chavicinique est similaire à d'autres composés tels que l'acide pipérique et l'isochavicine. Il est unique dans sa configuration géométrique et ses activités biologiques spécifiques .
Composés similaires :
Propriétés
Numéro CAS |
495-89-6 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(2Z,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2- |
Clé InChI |
RHBGITBPARBDPH-CCAGOZQPSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\C=C/C(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


